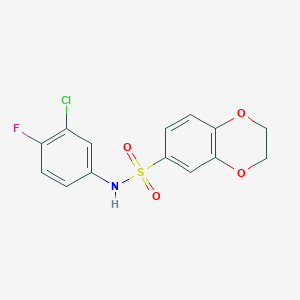

N-(3-chloro-4-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

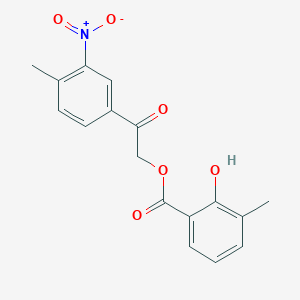

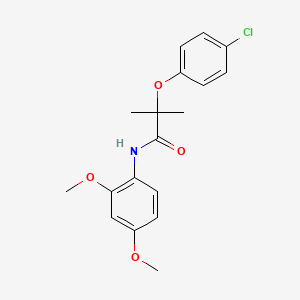

The compound “N-(3-chloro-4-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide” is a complex organic molecule. It contains a benzodioxine ring, a sulfonamide group, and a phenyl ring with chlorine and fluorine substituents .

Molecular Structure Analysis

Based on its name, this compound likely has a complex three-dimensional structure. The benzodioxine ring and the phenyl ring could potentially have different orientations in space, and the presence of the chlorine and fluorine atoms could also influence the overall shape of the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its exact structure. Factors that could influence its properties include its overall shape, the presence of polar groups, and the types and locations of its functional groups .科学的研究の応用

Antiproliferative Efficacy in Cancer Treatment

This compound has shown significant antiproliferative efficacy in colon cancer cells . It has been found to induce apoptosis in these cells by producing cell cycle arrest at the G2 phase, activating the intrinsic apoptotic pathway, causing nuclear fragmentation, and increasing the levels of reactive oxygen species .

Positive Allosteric Modulator of Metabotropic Glutamate Receptor 4 (mGlu4)

The compound has been characterized as a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4) . This has potential implications in the treatment of neurological disorders such as Parkinson’s disease .

Synthesis of Novel Intermediates

The compound has been used in the synthesis, isolation, and characterization of novel intermediates . These intermediates have been applied in the alkylation step for the synthesis of other compounds .

作用機序

Target of Action

The compound N-(3-chloro-4-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a derivative of gefitinib . Gefitinib selectively targets the mutant proteins in malignant cells . The primary target of this compound is the epidermal growth factor receptor (EGFR) . EGFR is often overexpressed in certain human carcinoma cells, such as lung and breast cancer cells .

Mode of Action

This compound acts as an inhibitor of the EGFR tyrosine kinase . It binds to the adenosine triphosphate (ATP)-binding site of the enzyme . This interaction inhibits the intracellular phosphorylation of numerous tyrosine kinases associated with transmembrane cell surface receptors, including the tyrosine kinases associated with EGFR .

Biochemical Pathways

The inhibition of EGFR tyrosine kinase by this compound affects multiple cellular pathways. It interrupts signaling in target cancer cells with mutated and overactive EGFR . This modulation of EGFR activity can lead to a decrease in the production of inflammatory mediators.

Pharmacokinetics

Gefitinib, a related compound, has suitable in vivo pharmacokinetic properties in three preclinical safety species

Result of Action

The result of the compound’s action is the inhibition of certain enzymes, which could lead to a decrease in the production of inflammatory mediators. It also modulates the activity of certain receptors in the brain, which could lead to a decrease in neuronal damage. Furthermore, it has been found to have anti-angiogenic properties, which could explain its potential as a cancer therapy.

特性

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClFNO4S/c15-11-7-9(1-3-12(11)16)17-22(18,19)10-2-4-13-14(8-10)21-6-5-20-13/h1-4,7-8,17H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQXNKWPBHPPUIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NC3=CC(=C(C=C3)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClFNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-nitro-2-(4H-1,2,4-triazol-4-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5819629.png)

![3-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl][1,2,4]triazolo[1,5-a]pyridine-2(3H)-thione](/img/structure/B5819675.png)

![dimethyl 5-{[(tert-butylamino)carbonothioyl]amino}isophthalate](/img/structure/B5819707.png)

![ethyl 4-{[(1-methyl-1H-1,2,3-benzotriazol-5-yl)amino]carbonyl}-1-piperazinecarboxylate](/img/structure/B5819715.png)

![2-[2-(4-butoxybenzylidene)hydrazino]-6-chloronicotinic acid](/img/structure/B5819737.png)